Methyl 3-oxo-5-phenylpent-4-enoate
Overview
Description
Methyl 3-oxo-5-phenylpent-4-enoate is an organic compound with the molecular formula C12H12O3 It is a member of the enoate esters, characterized by the presence of an α,β-unsaturated carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-oxo-5-phenylpent-4-enoate can be synthesized through several methods. One common approach involves the condensation of benzaldehyde with ethyl acetoacetate in the presence of a base, followed by esterification. The reaction typically proceeds under mild conditions, with the use of a base such as sodium ethoxide or potassium carbonate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-oxo-5-phenylpent-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl group to saturated compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated esters or alcohols .
Scientific Research Applications
Methyl 3-oxo-5-phenylpent-4-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Mechanism of Action
The mechanism of action of methyl 3-oxo-5-phenylpent-4-enoate involves its interaction with various molecular targets. The α,β-unsaturated carbonyl group can undergo Michael addition reactions, where nucleophiles add to the β-carbon. This reactivity is crucial for its role in organic synthesis and potential biological activities .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-oxo-5-phenylpent-4-enoate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 3-oxo-5-(4-methylphenyl)pent-4-enoate: Contains a methyl-substituted phenyl group.
Methyl 3-oxo-5-(4-fluorophenyl)pent-4-enoate: Contains a fluorine-substituted phenyl group.
Uniqueness
Its α,β-unsaturated carbonyl group makes it a versatile intermediate in organic synthesis, and its phenyl group contributes to its stability and potential biological activity .
Properties
IUPAC Name |
methyl 3-oxo-5-phenylpent-4-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-15-12(14)9-11(13)8-7-10-5-3-2-4-6-10/h2-8H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRJJPWNWLNCPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C=CC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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